6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of the chloro group at the 6-position of the quinoline ring.
Sulfonylation: Attachment of the 4-methoxybenzenesulfonyl group to the 3-position of the quinoline ring.
Pyrrolidinylation: Introduction of the pyrrolidinyl group at the 4-position of the quinoline ring.
Each step requires specific reagents and conditions, such as chlorinating agents for the chlorination step, sulfonyl chlorides for the sulfonylation step, and pyrrolidine for the pyrrolidinylation step. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, methoxybenzenesulfonyl, and pyrrolidinyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dechlorinated or desulfonylated derivatives.
Scientific Research Applications
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxybenzenesulfonyl, and pyrrolidinyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(pyrrolidin-1-yl)quinoline: Lacks the methoxybenzenesulfonyl group, which may affect its biological activity.
3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline: Lacks the chloro group, potentially altering its chemical reactivity.
6-Chloro-3-(4-methoxybenzenesulfonyl)quinoline: Lacks the pyrrolidinyl group, which may influence its interaction with molecular targets.
Uniqueness
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-15-5-7-16(8-6-15)27(24,25)19-13-22-18-9-4-14(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDPBXNGNOXJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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